![molecular formula C12H12N2O4 B2815510 2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid CAS No. 872108-02-6](/img/structure/B2815510.png)
2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid” is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazoline derivatives have drawn considerable attention due to their diverse biological properties and applications in pharmaceutical chemistry . They are reported for various biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazoline derivatives involves several steps. For instance, a series of compounds similar to “2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid” was synthesized in four steps starting from the reaction between 1-methylquinazoline-2,4 (1H,3H)-dione and ethyl chloroacetate to yield the ethyl acetate derivative . This ester was then hydrolyzed to the corresponding carboxylic acid derivative that was utilized to couple several amino acids, getting the final designed compounds .Molecular Structure Analysis
The molecular structure of “2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid” can be analyzed using various spectroscopic techniques . These techniques can identify the main spectral features of the molecule, such as the presence of specific functional groups .Chemical Reactions Analysis
Quinazoline derivatives, including “2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid”, can participate in various chemical reactions. For instance, two regioisomer series, 2-(3-ethyl-4(3H)-quinazolinone-2-ylmercaptoacetylhydrazono)-3-alkyl/3-aryl-5-methyl-4-thiazolidinones and 2-arylimino-3-(3-ethyl-4(3H)-quinazolinone-2-yl mercaptoacetylamino)-5-methyl-4-thiazolidinones, were reported for their anticonvulsant activity .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid:
Antimicrobial Activity
Research has shown that 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating inhibitory effects. This makes it a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Studies have indicated that this compound may possess anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy. Further research is needed to fully understand its mechanisms and efficacy .
Anti-inflammatory Effects
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various in vitro and in vivo models, which could be beneficial in treating inflammatory diseases .
Antioxidant Activity
The compound has demonstrated antioxidant activity, which is crucial in protecting cells from oxidative stress and damage. This property could be useful in developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .
Enzyme Inhibition
Research has explored the potential of 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid as an enzyme inhibitor. It has shown inhibitory effects on certain enzymes, which could be valuable in designing drugs that target specific enzymatic pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been tested in models of neurodegenerative diseases, showing potential in protecting neuronal cells from damage .
Anti-diabetic Potential
There is ongoing research into the anti-diabetic potential of 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid. It has shown promise in regulating blood glucose levels and improving insulin sensitivity in experimental models .
Anti-viral Activity
The compound has also been investigated for its anti-viral properties. It has shown activity against certain viruses, making it a potential candidate for developing antiviral drugs .
Wirkmechanismus
Target of Action
The primary target of 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .
Mode of Action
The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds related to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .
Eigenschaften
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-13-11(17)8-5-3-4-6-9(8)14(12(13)18)7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRDYIPEZAWAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.